molecular formula C9H13NO2 B1296841 3-(Dimethoxymethyl)aniline CAS No. 53663-37-9

3-(Dimethoxymethyl)aniline

Cat. No. B1296841
CAS RN: 53663-37-9
M. Wt: 167.2 g/mol
InChI Key: LFMCNJBSTUSMMC-UHFFFAOYSA-N
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Description

3-(Dimethoxymethyl)aniline, also known as DMMAn, is an organic compound used in various fields of research and industry. It has a CAS Number of 53663-37-9 and a linear formula of C9H13NO2 .

Scientific Research Applications

Environmental Remediation

A notable application of aniline derivatives is in the degradation of pollutants. Delftia sp. AN3, an extremely aniline-tolerant bacterium, can degrade aniline and its derivatives, suggesting potential applications in wastewater treatment and bioremediation. This strain demonstrates the enzymatic pathways and conditions favorable for aniline degradation, highlighting its utility in managing aniline-contaminated environments (Liu et al., 2002).

Polymer Science

Aniline derivatives have been utilized in synthesizing conductive polymers. For example, copolymers of dimethoxyaniline (DMA) with aniline have been developed, exhibiting variations in redox characteristics and showing potential for various electronic applications due to their conductivity and solubility properties (Huang, Wen, & Gopalan, 2003). Additionally, aniline oligomers, including dimethyl aniline derivatives, have been studied for their electroactive properties, suggesting their application in creating electroactive and biodegradable materials for biomedical uses (Zhang et al., 2012).

Organic Synthesis

Aniline derivatives play a crucial role in organic synthesis, serving as precursors for synthesizing N-containing heterocycles. A study demonstrated the use of atmospheric CO2 in the cyclization of ortho-substituted aniline derivatives to synthesize benzothiazoles, benzimidazoles, and other heterocycles, showcasing the versatility of aniline derivatives in facilitating novel synthetic pathways (Gao et al., 2016).

Corrosion Inhibition

Research has also explored aniline derivatives as corrosion inhibitors. For instance, studies on aniline and N,N-dimethylaniline have shown their effectiveness in inhibiting corrosion of A3 steel in acidic environments. The mechanism involves the adsorption of these compounds on the steel surface, demonstrating their potential as corrosion inhibitors in industrial applications (Chen et al., 2020).

Safety And Hazards

The safety data sheet for aniline, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed, in contact with skin, or if inhaled. It is also suspected of causing genetic defects and cancer .

properties

IUPAC Name

3-(dimethoxymethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-11-9(12-2)7-4-3-5-8(10)6-7/h3-6,9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMCNJBSTUSMMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC(=CC=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20283171
Record name 3-(dimethoxymethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20283171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethoxymethyl)aniline

CAS RN

53663-37-9
Record name NSC30208
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30208
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(dimethoxymethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20283171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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